Methyl gallate

Vue d'ensemble

Description

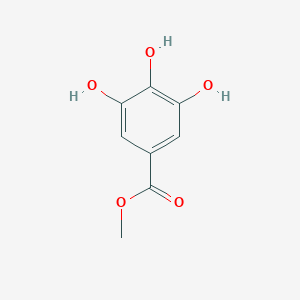

Le gallate de méthyle est un composé phénolique et l'ester méthylique de l'acide gallique. Il se trouve naturellement dans diverses plantes, notamment Terminalia myriocarpa, Bergenia ciliata et Geranium niveum . Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le gallate de méthyle peut être synthétisé par estérification de l'acide gallique avec du méthanol. Cette réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique. La réaction est réalisée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle : En milieu industriel, le gallate de méthyle est produit par estérification de l'acide gallique avec du méthanol en présence d'un catalyseur acide. Le mélange réactionnel est chauffé sous reflux, et le produit est purifié par cristallisation ou distillation .

Analyse Des Réactions Chimiques

Acid-Base Reactions and Deprotonation

Methyl gallate undergoes stepwise deprotonation of its three phenolic hydroxyl groups (pKa ≈ 8.04) . UV-spectroscopic studies reveal:

-

First deprotonation (pH 7–9): Forms a monoanion with a bathochromic shift to 320 nm .

-

Quinoid formation : At high pH (>10), the deprotonated species undergoes oxidation to a para-quinoid structure, confirmed by computational modeling .

Nucleophilic Substitution Reactions

The ester moiety participates in nucleophilic acyl substitution:

-

Ammonolysis : Reaction with NH₃ yields ellagic acid (72% yield) :

-

Hydrazinolysis : Forms galloyl hydrazide, a precursor for rubber vulcanization accelerators .

Antioxidant Activity via Radical Scavenging

This compound reacts with DPPH- radicals in solvent-dependent kinetics :

| Solvent | Reaction Kinetics | Time to Steady State |

|---|---|---|

| Methanol (MeOH) | Fast initial decay (≤5 min) | 20–30 min |

| Acetone | Medium decay (continuous for 1 h) | ~60 min |

| Ethyl acetate | Slow decay (>4 h at low concentrations) | >240 min |

Mechanistically, hydrogen atom transfer (HAT) from phenolic -OH groups quenches radicals, forming stable phenoxyl radicals .

Oxidation and Degradation

-

Autoxidation : Prolonged exposure to air in alkaline solutions leads to oxidative dimerization, forming dehydrodimers .

-

Thermal decomposition : Above 200°C, decarboxylation and CO₂ release occur, producing catechol derivatives .

Coordination Chemistry

This compound acts as a ligand for metal ions:

-

Iron(III) complexes : Forms stable chelates via ortho-dihydroxy groups, inhibiting Fe³⁺-mediated lipid peroxidation .

-

Copper(II) binding : Demonstrates Cu²⁺-reducing activity, relevant in antioxidant assays .

Reactivity in Polymer Systems

In natural rubber vulcanization:

Applications De Recherche Scientifique

Anticancer Properties

Methyl gallate has demonstrated promising anticancer effects across various studies.

Case Study: Melanoma Treatment

| Parameter | Control Group | MG Treated Group |

|---|---|---|

| Tumor Volume (cm³) | 10.0 | 7.0 |

| Vessel Density (per mm²) | 50 | 25 |

| Metastatic Lymph Node Activity | High | Low |

This study highlights MG's ability to suppress metastasis and tumor angiogenesis, suggesting its utility in cancer therapy.

Anti-inflammatory Effects

This compound has also been researched for its anti-inflammatory properties.

Case Study: Hyperuricemia Nephropathy

| Treatment Group | Serum Uric Acid (mg/dL) | BUN (mg/dL) | Creatinine (mg/dL) |

|---|---|---|---|

| Control | 12.5 | 30 | 1.5 |

| MG (20 mg/kg) | 6.8 | 18 | 0.8 |

This study illustrates MG's effectiveness in ameliorating renal function and lowering uric acid levels in hyperuricemia models.

Neuroprotective Effects

This compound is being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

| Treatment Group | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 50 | 10 |

| MG Encapsulated | 80 | 4 |

The encapsulation strategy significantly improved cell viability and reduced reactive oxygen species levels compared to controls.

Antibacterial Properties

This compound has shown notable antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) without MG (µg/mL) | MIC with MG (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| MRSA | 64 | 8 |

These findings underscore the potential of this compound as an adjunctive treatment for bacterial infections.

Mécanisme D'action

Methyl gallate is similar to other phenolic compounds such as gallic acid, propyl gallate, and ethyl gallate. it is unique due to its specific ester structure, which enhances its solubility and bioavailability .

Comparaison Avec Des Composés Similaires

Le gallate de méthyle est similaire à d'autres composés phénoliques tels que l'acide gallique, le gallate de propyle et le gallate d'éthyle. il est unique en raison de sa structure d'ester spécifique, qui améliore sa solubilité et sa biodisponibilité .

Composés similaires :

Acide gallique : Le composé parent du gallate de méthyle, connu pour ses fortes propriétés antioxydantes.

Gallate de propyle : Un ester de l'acide gallique utilisé comme antioxydant dans la conservation des aliments.

Gallate d'éthyle : Un autre ester de l'acide gallique avec des propriétés antioxydantes similaires.

Activité Biologique

Methyl gallate, a phenolic compound derived from gallic acid, is predominantly found in various medicinal plants. It has garnered attention for its diverse biological activities, particularly in the context of cancer treatment, antioxidant properties, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various tumor types. A pivotal study by Yoo et al. (2022) investigated its effects on melanoma using B16F10 cells and a mouse model. The findings revealed that this compound:

- Induced Apoptosis : Increased expression of cleaved caspase-3 was observed, leading to enhanced apoptosis in cancer cells.

- Inhibited Tumor Growth : In vivo studies showed a 30% reduction in tumor volume and decreased tumor vessel density.

- Suppressed Metastasis : The expression of markers associated with metastasis was significantly reduced in treated mice .

Table 1: Summary of Anticancer Effects of this compound

| Effect | Measurement | Result |

|---|---|---|

| Apoptosis Induction | Cleaved caspase-3 levels | Increased |

| Tumor Volume Reduction | Tumor volume in mice | 30% decrease |

| Tumor Vessel Density | Vessel density measurement | Significantly reduced |

| Metastasis Markers | Cytokeratin and LYVE-1 expression | Nearly 50% reduction |

Antioxidant Activity

This compound is recognized for its potent antioxidant properties. A study conducted by Whang et al. (2005) demonstrated that this compound protects human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H2O2). The compound exhibited:

- Free Radical Scavenging : Effective at low concentrations (0.02 mM), it significantly reduced lipid peroxidation and reactive oxygen species (ROS) levels.

- Cell Viability Recovery : Enhanced cell viability in HUVECs subjected to oxidative stress .

Table 2: Antioxidant Effects of this compound

| Parameter | Measurement | Result |

|---|---|---|

| Free Radical Scavenging | ROS levels | Decreased |

| Lipid Peroxidation | LPO levels | Reduced |

| Cell Viability | HUVEC viability | Increased |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, particularly through the inhibition of lipoxygenase (LOX) enzymes. A recent study explored the design of this compound derivatives aimed at enhancing its anti-inflammatory effects. Key findings included:

- LOX Inhibition : this compound derivatives showed promising results in inhibiting LOX activity, which is linked to various chronic inflammatory conditions.

- In Vivo Efficacy : One derivative demonstrated significant anti-inflammatory effects in a rheumatoid arthritis model .

Table 3: Anti-inflammatory Properties of this compound Derivatives

| Compound | LOX Inhibition Score | In Vivo Efficacy |

|---|---|---|

| This compound | Baseline | Moderate |

| MGSD 1 | -11.61 kcal/mol | Significant improvement |

| MGSD 2 | -10.32 kcal/mol | Notable reduction in symptoms |

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound in clinical settings:

- Hepatocellular Carcinoma (HCC) : A study illustrated that this compound inhibited proliferation in HCC cell lines and enhanced cytotoxicity when autophagy was blocked. This suggests its potential as a therapeutic supplement for HCC patients .

- Oxidative Stress Protection : this compound's protective effects against oxidative stress have been documented across various cell types, including erythrocytes and cardiac myocytes, indicating its broad applicability in mitigating oxidative damage .

Propriétés

IUPAC Name |

methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSFWRHWHYMIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059189 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Gallic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000178 [mmHg] | |

| Record name | Gallic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-24-1 | |

| Record name | Methyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 99-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanisms of action vary depending on the biological system, Methylgallate often acts as an antioxidant. [, ] It exhibits this activity by scavenging free radicals like superoxide, hydrogen peroxide, hydroxyl radicals, and peroxyl radicals. [] In certain contexts, it can inhibit specific enzymes, like pancreatic lipase, leading to potential anti-obesity effects. [] In cancer cell lines, Methylgallate has been shown to induce apoptosis, potentially by halting the cell cycle at the S-phase. []

ANone: Methylgallate (also known as methyl 3,4,5-trihydroxybenzoate) possesses the following characteristics:

- NMR Spectroscopy (1H and 13C): Used to determine the structural arrangement of atoms within the molecule. [, , , , ]

- Mass Spectrometry (MS): Provides information about the molecule's mass and fragmentation pattern. [, , , , ]

- Infrared Spectroscopy (IR): Offers insights into the functional groups present in the molecule. [, ]

A: Research suggests Methylgallate forms complexes with dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes. [] The acyl chain length of Methylgallate (C1-C3) seems critical for this interaction. [] In model systems mimicking food reactions, Methylgallate demonstrates reactivity with sugar fragments, suggesting potential applications in food preservation. []

A: Yes, computational studies have investigated Methylgallate's potential as an inhibitor of SARS-CoV-2 proteins. [] Molecular docking simulations revealed favorable binding affinities to both the NSP10/NSP16 methyltransferase and the main protease of the virus. [] These in silico findings highlight Methylgallate as a potential target for further experimental validation.

A: Research suggests the length of the acyl chain in Methylgallate analogs influences its interaction with DPPC. [] Compounds with acyl chain lengths of C1-C3, like Methylgallate, exhibit distinct interactions compared to those with longer chains. [] This highlights the importance of acyl chain length in modulating the biological activity of Methylgallate and its analogs. In the context of anti-inflammatory activity, the presence of the gallate moiety appears crucial for inhibiting prostaglandin E2 production. []

ANone: Specific SHE regulations regarding Methylgallate may vary depending on the region and intended application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.

A: Early research on Methylgallate primarily focused on its role as an intermediate in the microbial degradation of lignin-derived aromatic compounds. [, , , ] Studies elucidated the metabolic pathways involved and identified key enzymes responsible for Methylgallate transformation in bacteria like Pseudomonas putida and Sphingomonas paucimobilis SYK-6. [, , , , , , , , , ] More recently, research has expanded to investigate Methylgallate's potential bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.